
magnesium;1-propylnaphthalene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-propylnaphthalene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 1-propylnaphthalene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;1-propylnaphthalene;bromide is typically prepared by the reaction of 1-propylnaphthalene with magnesium metal in the presence of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The reaction is initiated by the insertion of magnesium into the carbon-bromine bond of 1-propylnaphthalene bromide, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the preparation of this compound involves the use of large-scale reactors equipped with mechanical stirrers and reflux condensers. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen, which can deactivate the Grignard reagent.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-propylnaphthalene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Reacts with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Solvents: Diethyl ether, tetrahydrofuran.
Conditions: Anhydrous conditions, inert atmosphere.
Major Products Formed
Alcohols: Formed by nucleophilic addition to carbonyl compounds.
Hydrocarbons: Formed by reduction reactions.
Substituted Compounds: Formed by substitution reactions with halides.
Wissenschaftliche Forschungsanwendungen
Magnesium;1-propylnaphthalene;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of magnesium;1-propylnaphthalene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules, such as carbonyl groups. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;1-butylnaphthalene;bromide
- Magnesium;1-pentylnaphthalene;bromide
- Magnesium;1-hexylnaphthalene;bromide
Uniqueness
Magnesium;1-propylnaphthalene;bromide is unique due to its specific alkyl chain length, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs with longer or shorter alkyl chains, it may exhibit different physical properties and reactivity profiles.
Eigenschaften
CAS-Nummer |
125884-00-6 |
|---|---|
Molekularformel |
C13H13BrMg |
Molekulargewicht |
273.45 g/mol |
IUPAC-Name |
magnesium;1-propylnaphthalene;bromide |
InChI |
InChI=1S/C13H13.BrH.Mg/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12;;/h3-5,7-10H,1-2,6H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
MMRQQLIJVJZBPI-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CCC1=CC=CC2=CC=CC=C21.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



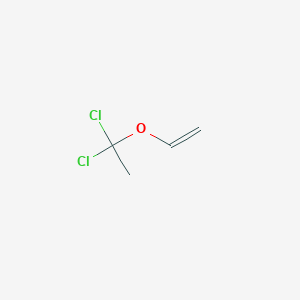
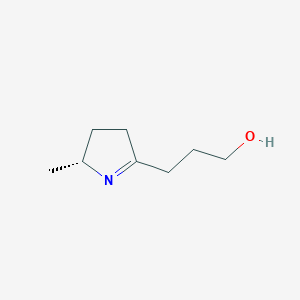
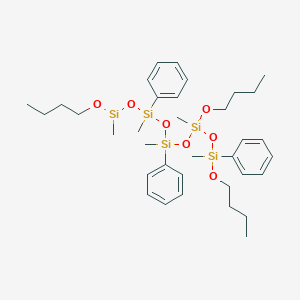
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)

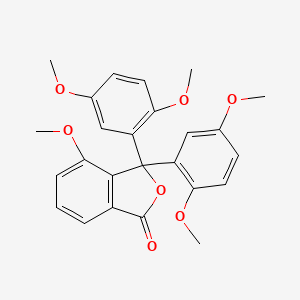
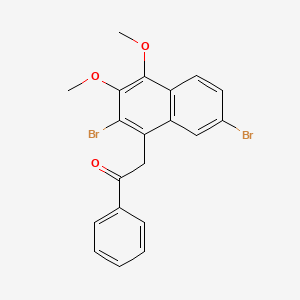
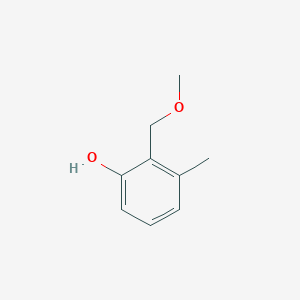
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
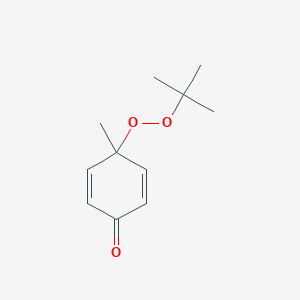
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)


